molecular formula C12H18N2O2 B12292254 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid

4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid

Cat. No.: B12292254
M. Wt: 222.28 g/mol
InChI Key: JPGXUEFAQWNCEO-UHFFFAOYSA-N
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Description

4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid is an organic compound that features both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound might involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted amines or amides.

Scientific Research Applications

4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-phenyl-2-methylpentanoic acid
  • 4-Amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid
  • 4-Amino-5-(4-methoxyphenyl)-2-methylpentanoic acid

Uniqueness

4-Amino-5-(4-aminophenyl)-2-methylpentanoic acid is unique due to the presence of two amino groups, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

4-amino-5-(4-aminophenyl)-2-methylpentanoic acid

InChI

InChI=1S/C12H18N2O2/c1-8(12(15)16)6-11(14)7-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7,13-14H2,1H3,(H,15,16)

InChI Key

JPGXUEFAQWNCEO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)N)N)C(=O)O

Origin of Product

United States

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